1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through condensation reactions . For example, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported. This involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of pyrazole derivatives typically consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “this compound” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including condensation, reduction, and various substitution reactions . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, a similar compound, “(1-Methyl-1H-pyrazol-5-yl)-boronic acid”, has a predicted boiling point of 323.0±34.0 °C and a predicted density of 1.23±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Studies
A study by Radi et al. (2015) described the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives, including compounds related to 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, emphasizing their coordination and crystallization properties with metal ions like Cu, Co, and Zn (Radi et al., 2015).
Yıldırım et al. (2005) conducted experimental and quantum-chemical calculations on derivatives of 1H-pyrazole-3-carboxamide and -3-carboxylate, providing insights into the structural aspects and reaction mechanisms of these compounds (Yıldırım et al., 2005).
Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, providing a framework for understanding the coordination behavior of similar pyrazole derivatives (Cheng et al., 2017).
Spectroscopy and Computational Analysis
- Viveka et al. (2016) focused on the combined experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives, offering insights into the spectroscopic and computational aspects of these compounds (Viveka et al., 2016).
Luminescence and Coordination Properties
- Su et al. (2014) reported on the synthesis of complexes using pyrazole-carboxylic acid derivatives, highlighting their luminescence and coordination properties, which can be relevant for understanding the behavior of similar compounds (Su et al., 2014).
Chemical Synthesis and Transformations
- Kormanov et al. (2017) explored the synthesis and transformations of related pyrazole-carboxylic acids, providing a basis for understanding the chemical behavior and potential applications of similar compounds in various reactions (Kormanov et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-5-6(9(14)15)8(11-12)7-3-4-10-13(7)2/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUNHURCXUPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NN2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700336-62-4 |
Source
|
Record name | 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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